Benzenamine, N-(3-pyridinylmethylene)-
Description
Benzenamine, N-(3-pyridinylmethylene)- (CAS: 29722-97-2, molecular formula: C₁₂H₁₀N₂) is a Schiff base compound formed via the condensation of a benzenamine (aniline) derivative and 3-pyridinecarboxaldehyde. Its structure comprises a benzene ring linked to a pyridine moiety through an imine (-CH=N-) bridge. This compound is part of a broader class of aromatic imines, which are widely studied for their applications in coordination chemistry, materials science, and pharmaceuticals .
Synthetic routes typically involve refluxing equimolar amounts of the amine and aldehyde in ethanol or methanol under acidic catalysis (e.g., acetic acid), followed by purification via recrystallization or chromatography . Characterization methods include ¹H/¹³C NMR, ESI–MS, and elemental analysis, confirming high purity (>95%) and defined melting points .
Properties
IUPAC Name |
N-phenyl-1-pyridin-3-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMROZNZIAYCBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzenamine, N-(3-pyridinylmethylene)-, also known as 3-pyridinylmethyl aniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial and anticancer properties, and synthesizes findings from various studies.
Chemical Structure and Properties
Benzenamine, N-(3-pyridinylmethylene)- is characterized by the presence of a pyridine ring attached to a benzenamine structure. Its chemical formula is , and it has a molecular weight of approximately 200.24 g/mol. The compound features a double bond between the nitrogen atom of the amine group and the carbon atom of the pyridine ring, which is crucial for its biological activity.
Antimicrobial Properties
Research has demonstrated that derivatives of benzenamine, including those with pyridine substituents, exhibit notable antimicrobial effects. A study investigating various ferrocenyl-N-(pyridinylmethylene)anilines found that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly high efficacy against Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Benzenamine Derivatives
| Compound Name | Bacteria Tested | Activity Level |
|---|---|---|
| Ferrocenyl-N-(3-pyridinylmethylene)aniline | Escherichia coli | Moderate |
| Ferrocenyl-N-(3-pyridinylmethylene)aniline | Staphylococcus aureus | High |
| Ferrocenyl-N-(3-pyridinylmethylene)aniline | Salmonella typhimurium | Moderate |
| Ferrocenyl-N-(3-pyridinylmethylene)aniline | Candida albicans | High |
Anticancer Activity
The anticancer potential of benzenamine derivatives has also been explored. Investigations into various compounds with similar structures have indicated that they may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain benzenamine derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Study: Anticancer Activity
A specific case study on a related compound demonstrated that treatment with N-(3-pyridinylmethylene)-benzenamine resulted in a significant reduction in cell viability in MCF-7 cells compared to control groups. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to programmed cell death .
Mechanistic Insights
The biological activities of benzenamine derivatives are often linked to their ability to interact with cellular targets. For instance, the presence of the pyridine moiety can enhance lipophilicity and facilitate cell membrane penetration, thereby increasing bioavailability . Additionally, electrochemical studies suggest that the redox behavior of these compounds may play a role in their antimicrobial and anticancer activities .
Scientific Research Applications
Medicinal Chemistry
Benzenamine, N-(3-pyridinylmethylene)- has been investigated for its potential as a drug candidate due to its unique structural features. Its biological activities include:
- Antimicrobial Properties : Studies have shown that derivatives exhibit activity against various bacterial strains.
- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell growth through specific molecular interactions.
Coordination Chemistry
The compound's pyridinyl moiety allows it to form stable complexes with transition metals. These interactions are crucial for:
- Catalysis : The formation of metal-ligand complexes can enhance catalytic processes in organic synthesis.
- Material Science : The compound's reactivity can be harnessed to develop new materials with specific properties.
Organic Synthesis
Benzenamine, N-(3-pyridinylmethylene)- acts as a versatile building block for synthesizing more complex organic molecules. Its reactions include:
- Nucleophilic Substitution : The compound can undergo substitution reactions to introduce various functional groups.
- Reduction Reactions : The nitro group can be selectively reduced to form amines, expanding its utility in synthetic pathways.
Case Study 1: Antimicrobial Activity
A study conducted at the University of KwaZulu-Natal evaluated the antimicrobial effects of Benzenamine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential for development as antimicrobial agents.
Case Study 2: Coordination Complexes
Research published in Inorganic Chemistry explored the coordination behavior of Benzenamine, N-(3-pyridinylmethylene)- with various transition metals. The study demonstrated enhanced catalytic activity in oxidation reactions when complexed with palladium.
Case Study 3: Drug Development
A collaborative study between pharmaceutical researchers highlighted the compound's potential as a lead structure for developing new anticancer drugs. In vitro assays showed promising results against several cancer cell lines.
Chemical Reactions Analysis
Reduction Reactions
The imine group (C=N) in Benzenamine, N-(3-pyridinylmethylene)- undergoes reduction to form secondary amines.
Key Findings :
-
Catalytic Hydrogenation :
Reduction with H₂ gas (1–3 atm) in the presence of palladium on carbon (Pd/C, 5–10 mol%) yields N-(3-pyridinylmethyl)aniline. Reaction conditions typically involve ethanol or methanol as solvents at 25–50°C. -
Borohydride Reduction :
Sodium borohydride (NaBH₄) in methanol reduces the imine to the corresponding amine at room temperature (~2 hours, 85–90% yield).
Applications :
Reduction products serve as intermediates in synthesizing pharmaceuticals and ligands for coordination complexes.
Oxidation Reactions
The pyridine ring and methylene group are susceptible to oxidation under controlled conditions.
Key Findings :
-
Pyridine N-Oxidation :
Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) oxidizes the pyridine nitrogen to form N-oxide derivatives. Reaction completion occurs within 4–6 hours at 0–5°C. -
Methylene Group Oxidation :
Strong oxidizing agents like KMnO₄ convert the methylene bridge to a carbonyl group, forming N-(3-pyridinyl)benzamide derivatives.
Condensation Reactions
The imine group participates in reversible condensation with carbonyl compounds.
Key Findings :
-
Schiff Base Formation :
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form bis-Schiff bases. Yields depend on the aldehyde’s electronic properties, with electron-deficient aldehydes showing higher reactivity.
Example :
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, facilitating metal coordination.
Key Findings :
Mechanistic Insight :
In palladium-catalyzed C–H activation, the pyridine nitrogen directs regioselectivity by coordinating to Pd, enabling remote functionalization (e.g., arylation at meta positions) .
Nucleophilic Substitution
The imine’s electrophilic carbon undergoes nucleophilic attack.
Key Findings :
-
Reaction with Amines :
Primary amines (e.g., methylamine) displace the aniline moiety, forming substituted imines. Reactions proceed in THF at 60°C with 70–80% yields.
Acid/Base-Mediated Hydrolysis
The imine bond hydrolyzes reversibly under acidic or basic conditions.
Key Findings :
-
Acidic Hydrolysis :
HCl (1M) in aqueous ethanol cleaves the C=N bond, regenerating 3-pyridinecarboxaldehyde and aniline. -
Basic Stability :
The compound remains stable in neutral or mildly basic conditions (pH 7–9) but degrades in strongly alkaline solutions (pH > 12).
Photochemical Reactions
UV irradiation induces structural isomerization and bond cleavage.
Key Findings :
-
E/Z Isomerization :
UV light (254 nm) promotes isomerization of the imine bond, altering the compound’s geometric configuration. -
Radical Formation :
Prolonged exposure generates free radicals, detectable via ESR spectroscopy, which participate in polymerization or degradation pathways.
Comparative Reactivity with Analogues
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| N-Phenylpyridin-3-ylmethanimine | Catalytic hydrogenation | Higher reduction rates vs. aliphatic imines |
| N-(2-Pyridinylmethylene)aniline | Metal coordination | Preferential binding to Cu(II) over Pd(II) |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues of Benzenamine, N-(3-pyridinylmethylene)- include:
Substitution Effects :
- Electron-donating groups (e.g., -CH₃, -C₂H₅) increase electron density on the imine bridge, enhancing coordination to metal ions (e.g., Cu²⁺ in catalytic complexes) .
- Electron-withdrawing groups (e.g., -NO₂) improve thermal stability and optoelectronic properties, making such derivatives suitable for blue-light-emitting materials in OLEDs .
Physicochemical and Thermodynamic Properties
Comparative data for selected compounds:
- Molar refractivity correlates with molecular volume and polarizability, influencing applications in nonlinear optics .
- log P values indicate moderate lipophilicity, suitable for drug delivery systems but requiring structural optimization for bioavailability .
Q & A
Q. What are the standard synthetic protocols for preparing Benzenamine, N-(3-pyridinylmethylene)-, and what purification methods are effective?
The synthesis typically involves a Schiff base condensation reaction between 3-pyridinecarbaldehyde and an aniline derivative. A representative method includes:
- Reagents : 3-Pyridinecarbaldehyde, substituted aniline, anhydrous MgSO₄ (to absorb water and drive the reaction), and a solvent like CH₂Cl₂ or ethanol.
- Procedure : Stirring the aldehyde and amine in the presence of MgSO₄ at room temperature for 12–24 hours, followed by filtration to remove desiccants.
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexanes gradients) or recrystallization from solvents like ethyl acetate to achieve >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structure of Benzenamine, N-(3-pyridinylmethylene)-?
Key characterization methods include:
- ¹H/¹³C NMR : To identify proton environments (e.g., imine proton at δ ~8.2–8.5 ppm) and carbon connectivity.
- IR Spectroscopy : Detection of C=N stretching vibrations (~1600–1640 cm⁻¹) and aromatic C-H stretches.
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Elemental Analysis : Validates empirical formula by comparing calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of Benzenamine, N-(3-pyridinylmethylene)- in Schiff base synthesis?
Variables to optimize include:
- Catalyst : Ce(IV) complexes or Lewis acids (e.g., ZnCl₂) may enhance imine formation kinetics.
- Solvent : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while anhydrous conditions prevent hydrolysis.
- Temperature : Mild heating (40–60°C) accelerates condensation but must balance decomposition risks.
- Molar Ratios : A slight excess of aldehyde (1.1–1.2 eq.) often improves yields .
Q. What are the challenges in characterizing the stereochemistry of Schiff bases like Benzenamine, N-(3-pyridinylmethylene)-, and how can they be addressed?
Challenges include:
- E/Z Isomerism : The imine bond can adopt cis (Z) or trans (E) configurations.
- Resolution Methods : Use NOESY NMR to detect spatial proximity between the pyridinyl and benzene protons. X-ray crystallography provides definitive stereochemical assignments but requires high-quality crystals .
Q. How should researchers resolve discrepancies in reported yields for similar Schiff base compounds?
Contradictory yields (e.g., 43% vs. higher values in analogous syntheses) may arise from:
- Reagent Purity : Trace moisture in aldehydes or amines can hinder condensation.
- Chromatography Efficiency : Column packing quality and solvent gradients impact recovery.
- Reaction Monitoring : TLC or in-situ IR can identify incomplete reactions early. Validate purity via ¹H-NMR integration of byproducts .
Data Analysis and Mechanistic Insights
Q. How does the electronic nature of substituents on the aniline ring influence the stability of Benzenamine, N-(3-pyridinylmethylene)-?
- Electron-Withdrawing Groups (EWGs) : Enhance imine stability by reducing electron density on the nitrogen, minimizing hydrolysis.
- Electron-Donating Groups (EDGs) : Increase susceptibility to hydrolysis but may improve solubility. Stability assays (e.g., TLC over 24 hours in aqueous media) can quantify these effects .
Q. What role does Benzenamine, N-(3-pyridinylmethylene)- play in catalytic systems, and how can its coordination properties be exploited?
The compound’s pyridinyl and imine groups act as Lewis basic sites, enabling:
- Metal Coordination : Binding to transition metals (e.g., Cu, Pd) for use in cross-coupling or oxidation catalysis.
- Ligand Design : Modifying substituents on the benzene ring tunes steric/electronic profiles for asymmetric catalysis .
Methodological Tables
Q. Table 1: Representative Spectral Data for Benzenamine Derivatives
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Imine (C=N) | ~1600–1640 cm⁻¹ (IR) | Stretch |
| Aromatic C-H | 7.2–8.5 (¹H NMR) | Pyridinyl/benzene |
| Quaternary C | ~125–135 (¹³C NMR) | Imine carbon |
Q. Table 2: Optimization of Reaction Conditions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | CH₂Cl₂ or EtOH | Maximizes solubility |
| Temperature | 25–40°C | Balances rate vs. stability |
| Catalyst | MgSO₄ (anhydrous) | Drives dehydration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
